N-[[2-(dimethylamino)pyrimidin-5-yl]methyl]-N-methyloxetane-3-sulfonamide
Description
N-[[2-(dimethylamino)pyrimidin-5-yl]methyl]-N-methyloxetane-3-sulfonamide is a complex organic compound that features a pyrimidine ring substituted with a dimethylamino group and a sulfonamide group attached to an oxetane ring
Properties
IUPAC Name |
N-[[2-(dimethylamino)pyrimidin-5-yl]methyl]-N-methyloxetane-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3S/c1-14(2)11-12-4-9(5-13-11)6-15(3)19(16,17)10-7-18-8-10/h4-5,10H,6-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDKMLZIIODTAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)CN(C)S(=O)(=O)C2COC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(dimethylamino)pyrimidin-5-yl]methyl]-N-methyloxetane-3-sulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the dimethylamino group. The oxetane ring is then synthesized and attached to the pyrimidine ring via a sulfonamide linkage. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired production scale. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-[[2-(dimethylamino)pyrimidin-5-yl]methyl]-N-methyloxetane-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide variety of derivatives, depending on the substituents introduced .
Scientific Research Applications
N-[[2-(dimethylamino)pyrimidin-5-yl]methyl]-N-methyloxetane-3-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[[2-(dimethylamino)pyrimidin-5-yl]methyl]-N-methyloxetane-3-sulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism depends on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- N-[[2-(dimethylamino)pyrimidin-5-yl]methyl]-N-methylmethanesulfonamide
- N-[[2-(dimethylamino)pyrimidin-5-yl]methyl]-N-methylbenzenesulfonamide
Uniqueness
N-[[2-(dimethylamino)pyrimidin-5-yl]methyl]-N-methyloxetane-3-sulfonamide is unique due to the presence of the oxetane ring, which imparts distinct chemical properties such as ring strain and reactivity. This makes it a valuable compound for specific synthetic applications and potential pharmaceutical development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
